molecular formula C9H8ClNO2 B13951058 1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one

1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one

Cat. No.: B13951058
M. Wt: 197.62 g/mol
InChI Key: JPDFPMKNWYXTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of a chlorophenyl group attached to a hydroxyiminopropanone structure

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one can be achieved through several routes. One common method involves the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime. This intermediate is then subjected to a condensation reaction with acetone under acidic conditions to yield the desired product .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include amines, carboxylic acids, and substituted phenyl derivatives .

Scientific Research Applications

1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as oxidoreductases, by binding to their active sites and preventing substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

1-(3-Chlorophenyl)-2-hydroxyiminopropan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-hydroxyiminopropan-1-one

InChI

InChI=1S/C9H8ClNO2/c1-6(11-13)9(12)7-3-2-4-8(10)5-7/h2-5,13H,1H3

InChI Key

JPDFPMKNWYXTDS-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.